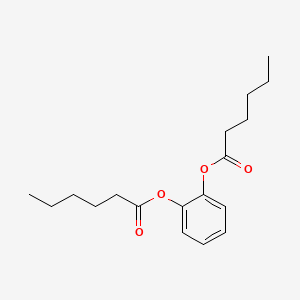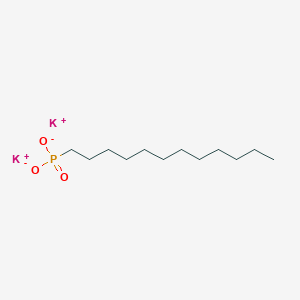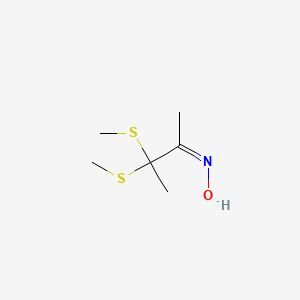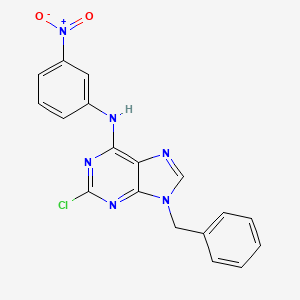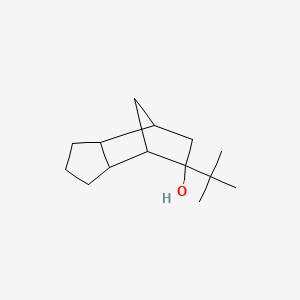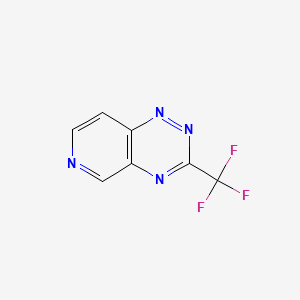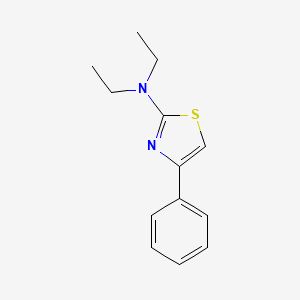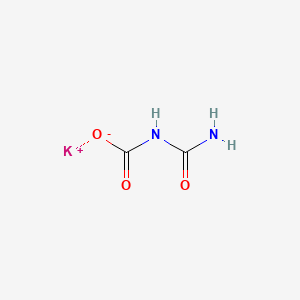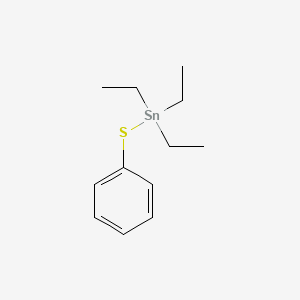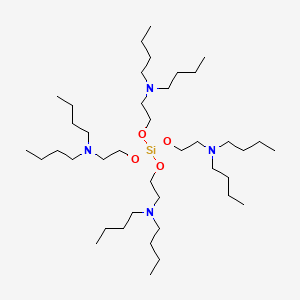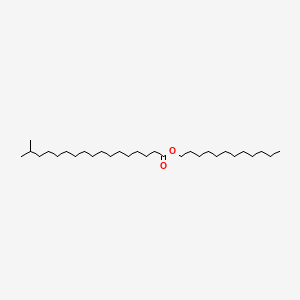
Dodecyl isooctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl isooctadecanoate, also known as lauryl isostearate, is an ester compound with the molecular formula C30H60O2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its excellent emollient and lubricating properties, making it a valuable ingredient in cosmetics and personal care products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dodecyl isooctadecanoate is typically synthesized through the esterification reaction between dodecanol (lauryl alcohol) and isooctadecanoic acid (isostearic acid). The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures (typically around 150-200°C) under reduced pressure to remove water formed during the reaction. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Dodecyl isooctadecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dodecanol and isooctadecanoic acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Hydrolysis: Dodecanol and isooctadecanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Dodecyl isooctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Utilized in the development of drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Widely used in cosmetics, personal care products, and lubricants due to its emollient and lubricating properties.
Mecanismo De Acción
The mechanism of action of dodecyl isooctadecanoate primarily involves its interaction with cell membranes. Due to its amphiphilic nature, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in enhancing the delivery of active ingredients in pharmaceutical and cosmetic formulations .
Comparación Con Compuestos Similares
Octyldodecanol: A branched-chain primary alcohol used in cosmetics.
Dodecyl acetate: An ester with similar emollient properties.
Comparison: Dodecyl isooctadecanoate is unique due to its branched structure, which provides better stability and lower volatility compared to linear esters like dodecyl acetate. Additionally, its emollient properties are superior, making it more effective in moisturizing formulations .
Propiedades
Número CAS |
93803-85-1 |
|---|---|
Fórmula molecular |
C30H60O2 |
Peso molecular |
452.8 g/mol |
Nombre IUPAC |
dodecyl 16-methylheptadecanoate |
InChI |
InChI=1S/C30H60O2/c1-4-5-6-7-8-9-16-19-22-25-28-32-30(31)27-24-21-18-15-13-11-10-12-14-17-20-23-26-29(2)3/h29H,4-28H2,1-3H3 |
Clave InChI |
HKZQDFSXDXTEEC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


